molecular formula C12H16BrFOZn B14878473 5-Fluoro-3-n-hexyloxyphenylZinc bromide

5-Fluoro-3-n-hexyloxyphenylZinc bromide

Cat. No.: B14878473
M. Wt: 340.5 g/mol
InChI Key: KNSVDSLWYXSOHJ-UHFFFAOYSA-M
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Description

5-Fluoro-3-<i>n</i>-hexyloxyphenyl zinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a hexyloxy group at the 3-position, bound to a zinc bromide moiety. Such aryl zinc halides are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for constructing carbon-carbon bonds. The fluorine substituent enhances electrophilicity and stability, while the hexyloxy chain improves solubility in non-polar solvents. This compound’s reactivity is influenced by the zinc-bromide bond’s polarization, making it a versatile intermediate in pharmaceutical and materials science research .

Properties

Molecular Formula

C12H16BrFOZn

Molecular Weight

340.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-hexoxybenzene-5-ide

InChI

InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12;;/h7-8,10H,2-5,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KNSVDSLWYXSOHJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-N-hexyloxyphenylzinc bromide typically involves the reaction of 5-fluoro-3-N-hexyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

5-Fluoro-3-N-hexyloxyphenyl bromide+Zn5-Fluoro-3-N-hexyloxyphenylzinc bromide\text{5-Fluoro-3-N-hexyloxyphenyl bromide} + \text{Zn} \rightarrow \text{5-Fluoro-3-N-hexyloxyphenylzinc bromide} 5-Fluoro-3-N-hexyloxyphenyl bromide+Zn→5-Fluoro-3-N-hexyloxyphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 5-fluoro-3-N-hexyloxyphenylzinc bromide involves large-scale reactors and precise control of reaction conditions. The process includes the purification of the final product to ensure high purity and concentration. The use of automated systems helps maintain consistency and safety during production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-N-hexyloxyphenylzinc bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom facilitates the replacement of a leaving group with a nucleophile.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with 5-fluoro-3-N-hexyloxyphenylzinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling reactions.

    Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures to ensure the stability of the organozinc compound.

Major Products

The major products formed from reactions involving 5-fluoro-3-N-hexyloxyphenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

5-Fluoro-3-N-hexyloxyphenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Researchers use it to create biologically active compounds for studying biochemical pathways and drug development.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 5-fluoro-3-N-hexyloxyphenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium or nickel, which activates the zinc-carbon bond and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key distinctions between 5-fluoro-3-<i>n</i>-hexyloxyphenyl zinc bromide and analogous bromides from the provided evidence:

Property 5-Fluoro-3-<i>n</i>-hexyloxyphenyl Zinc Bromide Sepantronium Bromide (YM-155) 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
Chemical Class Organozinc reagent Small-molecule survivin inhibitor Ionic isothiouronium salt
Primary Application Synthetic chemistry (cross-coupling) Anticancer therapy Crystal engineering, supramolecular chemistry
Bromide Role Covalent ligand to zinc Counterion in ionic structure Counterion stabilized by charge-assisted hydrogen bonds
Key Structural Features Aryl-zinc bond, hexyloxy side chain Cyclohexenyl core, nitrogen-rich motifs Naphthyl group, N—H⋯Br hydrogen-bonded network
Solubility Soluble in THF, ethers Soluble in DMSO, aqueous buffers Soluble in methanol, polar aprotic solvents
Biological Activity Not reported (synthetic reagent) IC50 = 0.54 nM (survivin inhibition) No direct biological activity reported

Detailed Analysis

Chemical Reactivity: Unlike Sepantronium bromide, which functions as a bioactive molecule targeting survivin in cancer cells , 5-fluoro-3-<i>n</i>-hexyloxyphenyl zinc bromide is primarily a synthetic tool. Its reactivity stems from the zinc center’s ability to transfer the aryl group to electrophilic partners, a property absent in ionic bromides like Sepantronium or the isothiouronium salt. The crystal structure of 2-[(naphthalen-2-yl)methyl]isothiouronium bromide reveals bromide’s role as a counterion stabilized by N—H⋯Br hydrogen bonds. In contrast, the zinc bromide moiety in the target compound forms a covalent organometallic bond, enabling transmetalation in coupling reactions.

Physicochemical Properties: The hexyloxy chain in the zinc reagent enhances solubility in organic solvents, critical for its utility in cross-coupling reactions. This contrasts with Sepantronium bromide’s solubility in polar solvents (e.g., DMSO) due to its ionic nature . The fluorine substituent in the zinc compound may reduce electron density at the aryl ring, accelerating oxidative addition in catalytic cycles—a feature absent in the non-fluorinated isothiouronium bromide .

Biological vs.

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